molecular formula C8H17ClN2O B6217579 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride CAS No. 2742652-32-8

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride

Cat. No.: B6217579
CAS No.: 2742652-32-8
M. Wt: 192.7
InChI Key:
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Description

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection and deprotection of functional groups, to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain neurotransmitters at the neuromuscular junction, influencing muscle contraction and relaxation. The exact pathways and molecular targets are still under investigation, but it is known to affect ion channels and receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyclobutylpropanamide
  • N-methyl-2-amino-3-cyclobutylpropanamide
  • 2-amino-3-cyclobutyl-N-ethylpropanamide

Uniqueness

What sets 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride apart from similar compounds is its unique combination of the cyclobutyl ring and the N-methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride involves the reaction of cyclobutylamine with N-methyl-3-oxobutanamide followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Cyclobutylamine", "N-methyl-3-oxobutanamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with N-methyl-3-oxobutanamide in ethanol to form 2-amino-3-cyclobutyl-N-methylpropanamide.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide in water to form 2-amino-3-cyclobutylpropanoic acid.", "Step 3: The product from step 2 is reacted with hydrochloric acid to form 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride." ] }

CAS No.

2742652-32-8

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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